4-Fluoro-2-nitropyridine
Overview
Description
4-Fluoro-2-nitropyridine is a synthetic, organic compound that has been used in a variety of scientific research applications. It is a derivative of 2-nitropyridine and has a molecular formula of C5H3FN2O2 . The CAS Number of this compound is 884495-09-4 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.09 . Its physical form is solid and it should be stored under inert gas (nitrogen or Argon) at 2-8°C . The boiling point is predicted to be 261.4±20.0 °C and the density is predicted to be 1.439±0.06 g/cm3 .Safety and Hazards
4-Fluoro-2-nitropyridine is considered hazardous. It has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
4-Fluoro-2-nitropyridine is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagent in the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction forms a new carbon–carbon bond, which can have significant downstream effects in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s ADME properties and bioavailability could be influenced by temperature and the presence of an inert gas.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have a wide range of applications in fields such as pharmaceuticals and agrochemicals .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of an inert gas . These factors can affect the compound’s action, efficacy, and stability. For example, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Properties
IUPAC Name |
4-fluoro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLMBLVHTJEEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660535 | |
Record name | 4-Fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-09-4 | |
Record name | 4-Fluoro-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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